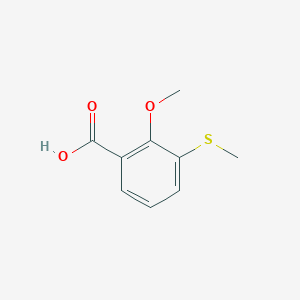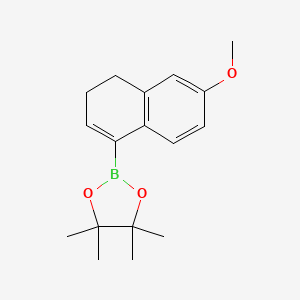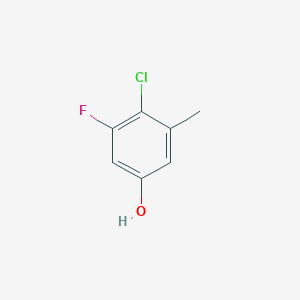
1-Amino-2-(p-tolyl)cyclopropanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL is a compound of significant interest in the field of organic chemistry.
Méthodes De Préparation
The synthesis of 1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL involves several key steps:
Alkylation of Glycine Equivalents: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to form the desired compound.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation of alkenes.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using advanced techniques and equipment to control reaction conditions precisely.
Analyse Des Réactions Chimiques
1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: A parent compound with similar structural features but lacking the p-tolyl group.
Coronamic Acid: Another derivative with distinct physiological activities.
Norcoronamic Acid: Similar in structure but with different substituents, leading to varied biological activities.
The uniqueness of 1-AMINO-2-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID HCL lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted applications .
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
1-amino-2-(4-methylphenyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-2-4-8(5-3-7)9-6-11(9,12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H |
Clé InChI |
XFSWMMKSQBFLMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC2(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


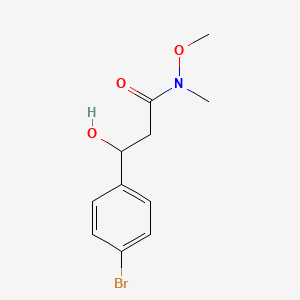
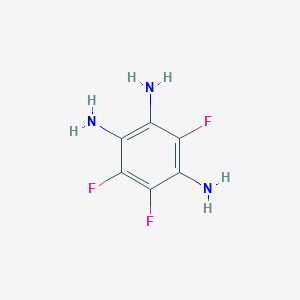
![(3AR,6AR)-3A-((Pyridin-2-yloxy)methyl)hexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B14027608.png)
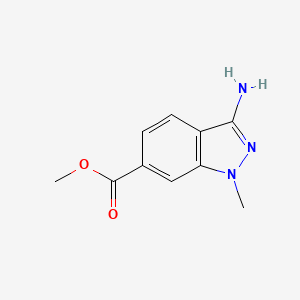
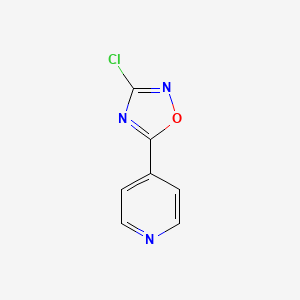

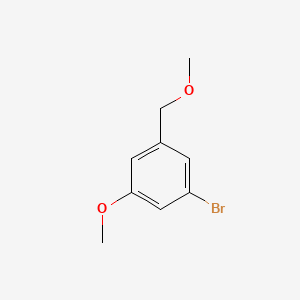
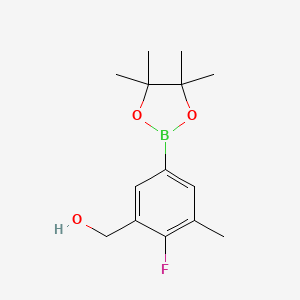
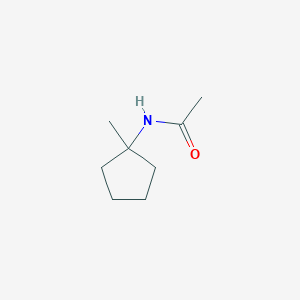
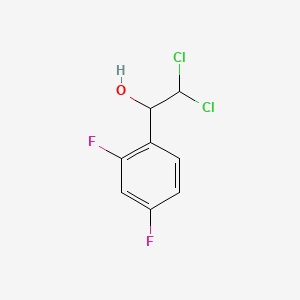
![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)
